molecular formula C14H17NO B6242490 2-pentyl-1,4-dihydroquinolin-4-one CAS No. 109072-26-6

2-pentyl-1,4-dihydroquinolin-4-one

Cat. No. B6242490
CAS RN: 109072-26-6
M. Wt: 215.3
InChI Key:
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Description

2-Pentyl-1,4-dihydroquinolin-4-one, also known as 2-pentyl-4-one, is an organic compound belonging to the quinoline family. It is a colourless crystalline solid with a molecular formula of C11H14O. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. 2-pentyl-4-one is also used in scientific research as a model compound for studying the structure and reactivity of quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-pentyl-1,4-dihydroquinolin-4-onene is not well understood. However, it is believed that the compound acts as an electron acceptor, which allows it to form complexes with other molecules. This allows it to interact with various enzymes and receptors in the body, which can lead to changes in the biochemical and physiological processes.
Biochemical and Physiological Effects
2-pentyl-1,4-dihydroquinolin-4-onene has been found to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. It has also been found to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. In addition, 2-pentyl-1,4-dihydroquinolin-4-onene has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The use of 2-pentyl-1,4-dihydroquinolin-4-onene in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize in the laboratory. It is also a stable compound, which makes it suitable for long-term experiments. However, there are some limitations to using 2-pentyl-1,4-dihydroquinolin-4-onene in laboratory experiments. Its mechanism of action is not well understood, and it is not known to have any specific therapeutic effects.

Future Directions

There are several potential future directions for research involving 2-pentyl-1,4-dihydroquinolin-4-onene. One potential area of research is in the development of new pharmaceuticals based on the compound. Another potential area of research is in the study of the biochemical and physiological effects of 2-pentyl-1,4-dihydroquinolin-4-onene, as well as its mechanism of action. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-pentyl-1,4-dihydroquinolin-4-onene, such as its use as an analgesic or anti-inflammatory agent. Finally, further research could be conducted to explore the potential industrial applications of 2-pentyl-1,4-dihydroquinolin-4-onene, such as its use as a polymer or in the synthesis of other compounds.

Synthesis Methods

2-pentyl-1,4-dihydroquinolin-4-onene can be synthesized through a number of methods. The most common method is the condensation of 2-pentanone with aniline. This reaction occurs in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction produces 2-pentyl-1,4-dihydroquinolin-4-onene and ammonium chloride as the by-products. Other methods of synthesis include the reaction of 2-pentanone with a variety of other aromatic compounds, such as phenol, resorcinol, and anisole.

Scientific Research Applications

2-pentyl-1,4-dihydroquinolin-4-onene is widely used in scientific research as a model compound for studying the structure and reactivity of quinoline derivatives. It is used in the study of the mechanism of action of quinoline derivatives, as well as their biochemical and physiological effects. It is also used to study the synthesis of quinoline derivatives, as well as their reactivity in different solvents and in the presence of different catalysts.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-pentyl-1,4-dihydroquinolin-4-one can be achieved through a multi-step process involving the condensation of an aldehyde with an amine, followed by cyclization and reduction reactions.", "Starting Materials": [ "pentanal", "aniline", "acetic anhydride", "sodium acetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Condensation of pentanal and aniline in the presence of acetic anhydride and sodium acetate to form N-(pentylidene)aniline.", "Step 2: Cyclization of N-(pentylidene)aniline with acetic acid and hydrochloric acid to form 2-pentylquinoline.", "Step 3: Reduction of 2-pentylquinoline with sodium borohydride in the presence of acetic acid to form 2-pentyl-1,4-dihydroquinolin-4-one.", "Step 4: Purification of the final product by recrystallization from ethanol." ] }

CAS RN

109072-26-6

Product Name

2-pentyl-1,4-dihydroquinolin-4-one

Molecular Formula

C14H17NO

Molecular Weight

215.3

Purity

95

Origin of Product

United States

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